

A Comprehensive Technical Guide to the Melting Point of 2-Amino-5-iodopyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-iodopyrimidine

Cat. No.: B074693

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the melting point of **2-Amino-5-iodopyrimidine** (CAS No. 1445-39-2), a critical physical parameter for its application in research and pharmaceutical development. The document outlines the theoretical basis for melting point determination, presents experimentally observed values from reputable sources, and details a rigorous protocol for its accurate measurement. Furthermore, this guide explores the intrinsic and extrinsic factors that can influence the melting point of this compound and discusses the significance of this characteristic in the broader context of material science and drug discovery.

Introduction: The Significance of a Sharp Melting Point

2-Amino-5-iodopyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a common scaffold in the design of novel therapeutic agents. The melting point of an organic compound is a fundamental physical property that provides a primary indication of its purity. For a crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase. A sharp and well-defined melting point range is indicative of a high degree of purity, whereas a broad melting range typically suggests the presence of impurities.

In the context of drug development, a precise understanding of the melting point is crucial for:

- Quality Control: Ensuring batch-to-batch consistency of synthesized active pharmaceutical ingredients (APIs).
- Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points.
- Formulation Development: The melting point influences solubility and dissolution rates, which are critical parameters for bioavailability.
- Chemical Identification: As a preliminary method for identifying a synthesized compound.

Experimentally Determined Melting Point of 2-Amino-5-iodopyrimidine

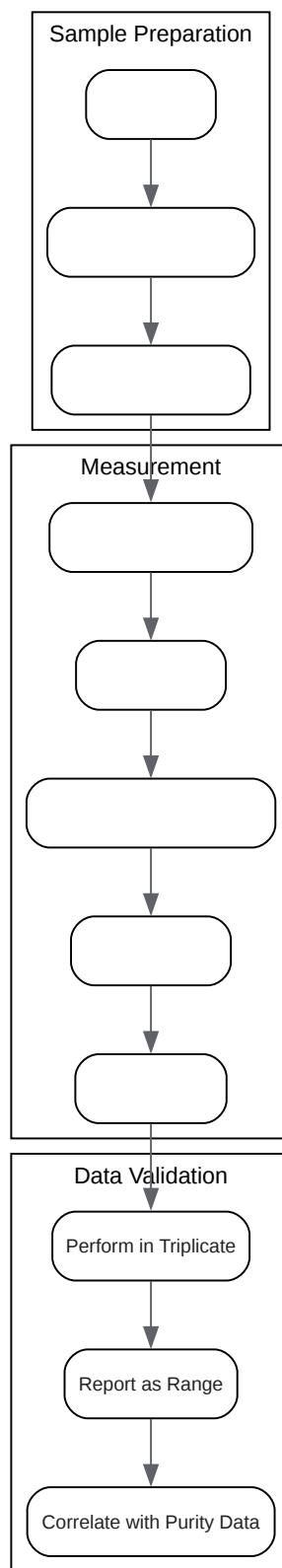
Multiple reputable chemical suppliers have experimentally determined the melting point of **2-Amino-5-iodopyrimidine**. The reported values are summarized in the table below.

Supplier	Melting Point Range (°C)	Purity Specification
Thermo Scientific Chemicals	218.0 - 227.0	≥96.0% (HPLC)
Sigma-Aldrich	218 - 223	97%

The slight variation in the reported ranges can be attributed to differences in the analytical methods used and the purity of the samples tested. The upper end of the range from Thermo Scientific Chemicals is slightly higher, which could be due to a different crystalline form or the presence of minor, high-melting impurities.[\[1\]](#)[\[2\]](#)

Methodology for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible melting point data for **2-Amino-5-iodopyrimidine**, a standardized protocol should be followed. The capillary melting point method is the most common and accessible technique.


Experimental Protocol: Capillary Melting Point Determination

- Sample Preparation:
 - Ensure the **2-Amino-5-iodopyrimidine** sample is completely dry and in a fine, powdered form. If necessary, gently grind the crystals in a mortar and pestle.
 - Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
- Apparatus Setup:
 - Use a calibrated digital melting point apparatus.
 - Insert the capillary tube containing the sample into the heating block of the apparatus.
- Measurement:
 - Set the apparatus to a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point.
 - Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
 - Continue heating slowly and record the temperature at which the entire sample has melted (the upper end of the melting range).
- Data Validation and Reporting:
 - Perform the measurement in triplicate to ensure reproducibility.
 - Report the melting point as a range from the initial to the final melting temperature.

- The reported melting point should be accompanied by the purity of the sample, as determined by an orthogonal analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination process.

[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.

Factors Influencing the Melting Point

The observed melting point of **2-Amino-5-iodopyrimidine** can be influenced by several factors, both intrinsic to the molecule and extrinsic to the measurement conditions.

Intrinsic Factors

- Purity: As previously discussed, impurities depress and broaden the melting point range. This is a colligative property, and the extent of the depression is proportional to the concentration of the impurity.
- Polymorphism: The existence of different crystal lattice arrangements (polymorphs) can lead to different melting points. Each polymorph will have a unique melting point, and the presence of multiple polymorphs will result in complex melting behavior.
- Molecular Structure: The presence of the amino group allows for hydrogen bonding, which contributes to a higher melting point compared to non-hydrogen bonding analogues. The iodine atom adds significant molecular weight, further increasing the van der Waals forces and contributing to a higher melting point.

Extrinsic Factors

- Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range, as the sample and the thermometer will not be in thermal equilibrium.
- Sample Packing: A loosely packed sample in the capillary tube can lead to inefficient heat transfer and a broader melting range.
- Thermometer Calibration: An uncalibrated thermometer will lead to inaccurate temperature readings.

Conclusion: A Critical Parameter for Quality and Discovery

The melting point of **2-Amino-5-iodopyrimidine**, consistently observed in the range of 218-227 °C, is a fundamental characteristic that underpins its use in research and drug development.^{[1][2]} An accurately determined and sharp melting point is a primary indicator of

the purity and identity of this key synthetic intermediate. For scientists and researchers, a thorough understanding of the methodologies for its determination and the factors that can influence it is essential for ensuring the quality and integrity of their work. This technical guide provides the foundational knowledge and practical protocols to confidently assess this critical physical property.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-iodopyrimidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. B22705.06 [thermofisher.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Melting Point of 2-Amino-5-iodopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074693#melting-point-of-2-amino-5-iodopyrimidine\]](https://www.benchchem.com/product/b074693#melting-point-of-2-amino-5-iodopyrimidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com